

N-Nitrosodicyclohexylamine: A Technical Guide on its Discovery and Toxicological Profile

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Compound of Interest		
Compound Name:	N-Nitrosodicyclohexylamine	
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For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Nitrosodicyclohexylamine (NDCHA) is a nitrosamine compound that has garnered scientific interest due to its potential formation from industrial chemicals and its subsequent toxicological properties. Unlike many nitrosamines that have been extensively studied due to their presence in food and consumer products, the history of NDCHA is more closely linked to its role as a transformation product of dicyclohexylamine nitrite, a volatile corrosion inhibitor. This technical guide provides an in-depth overview of the discovery, history, and key toxicological data related to NDCHA, with a focus on experimental protocols and quantitative data for researchers and professionals in drug development and chemical safety.

Discovery and Historical Context

The discovery of **N-Nitrosodicyclohexylamine** is not attributed to a single, seminal event but rather emerged from the broader investigation into the formation and toxicity of N-nitroso compounds. The historical context of NDCHA is intrinsically linked to the industrial use of its precursor, dicyclohexylamine nitrite.

Dicyclohexylamine nitrite has been utilized as a volatile corrosion inhibitor in various applications, including packaging materials. The potential for dicyclohexylamine to react with nitrosating agents, such as nitrite under acidic conditions, to form NDCHA became a subject of concern. This concern was amplified by the growing body of evidence since the 1950s



demonstrating the carcinogenic potential of many N-nitrosamines. Early research by scientists like John Barnes and Peter Magee in 1956, which established the carcinogenicity of dimethylnitrosamine in rats, laid the groundwork for the toxicological scrutiny of the entire class of N-nitroso compounds.

The National Toxicology Program (NTP) classified dicyclohexylamine nitrite as an "experimental equivocal tumorigenic agent".[1] This classification spurred further investigation into the genotoxic effects of NDCHA itself, as it was hypothesized that the tumorigenic potential of the parent compound could be due to the in-situ formation of the nitrosamine.[1] Consequently, much of the research on NDCHA has been driven by the need to understand the risks associated with the use of dicyclohexylamine-based corrosion inhibitors.

Chemical Synthesis

Due to its limited commercial availability, **N-Nitrosodicyclohexylamine** is often synthesized in the laboratory for research purposes.[1] The primary synthesis route involves the nitrosation of dicyclohexylamine.

Experimental Protocol: Synthesis of N-Nitrosodicyclohexylamine

Principle: The synthesis is based on the reaction of a secondary amine (dicyclohexylamine) with a nitrosating agent, typically generated in situ from sodium nitrite and a strong acid.

Materials:

- Dicyclohexylamine
- Sodium nitrite (NaNO₂)
- Concentrated Hydrochloric Acid (HCl)
- Deionized Water
- Diethyl ether (or other suitable organic solvent)
- Anhydrous sodium sulfate (Na₂SO₄)



Procedure:

- In a reaction vessel, prepare a mixture of dicyclohexylamine and deionized water.
- Slowly add concentrated hydrochloric acid to the mixture while stirring.
- Prepare a solution of sodium nitrite in deionized water.
- Slowly add the sodium nitrite solution dropwise to the dicyclohexylamine hydrochloride mixture at room temperature with continuous stirring.
- After the addition is complete, heat the reaction mixture to 95°C for several hours to ensure the completion of the nitrosation reaction.
- Cool the mixture to room temperature.
- Extract the **N-nitrosodicyclohexylamine** from the aqueous solution using diethyl ether. Perform multiple extractions to ensure a good yield.
- Combine the organic extracts and dry them over anhydrous sodium sulfate.
- Evaporate the solvent under reduced pressure to obtain the crude N-Nitrosodicyclohexylamine, which may crystallize upon standing.
- The crude product can be further purified by techniques such as thin-layer chromatography or recrystallization.[1]

Confirmation of Identity: The identity and purity of the synthesized NDCHA should be confirmed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC/MS) and Nuclear Magnetic Resonance (¹H- and ¹³C-NMR) spectroscopy.[1]

Toxicological Profile

The toxicological evaluation of **N-Nitrosodicyclohexylamine** has focused on its genotoxicity and potential carcinogenicity, as well as its effects on endocrine pathways.

Acute Toxicity



Limited data is available on the acute toxicity of NDCHA.

Parameter	Species	Route	Value	Reference
LD50	Rat	Oral	5 g/kg	ChemBK (2024) [2]

Genotoxicity

Studies have investigated the genotoxic potential of NDCHA using in vitro assays.

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.

Experimental Protocol: Ames Test for N-Nitrosodicyclohexylamine

Principle: This assay measures the frequency of reverse mutations in histidine-requiring strains of Salmonella typhimurium. A positive result indicates that the chemical can cause mutations in the DNA of the test organism. For many nitrosamines, metabolic activation is required to elicit a mutagenic response.

Materials:

- Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA104)[1]
- S9 fraction from induced rat liver (e.g., Aroclor-1254, β-naphthoflavone/phenobarbital, or pyrazole-induced) for metabolic activation[1]
- Cofactors for the S9 mix (e.g., NADP, G6P)
- Minimal glucose agar plates
- Top agar
- N-Nitrosodicyclohexylamine dissolved in a suitable solvent (e.g., DMSO)
- Positive and negative controls



Procedure:

- Prepare the S9 mix containing the S9 fraction and cofactors.
- In a test tube, add the test compound at various concentrations, the bacterial tester strain, and either the S9 mix (for metabolic activation) or a buffer (without S9).
- Pre-incubate the mixture at 37°C for a defined period.
- Add molten top agar to the tube and pour the mixture onto a minimal glucose agar plate.
- Incubate the plates at 37°C for 48-72 hours.
- Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

Results for NDCHA: In one study, NDCHA was found to be negative in the Ames test with S. typhimurium strains TA98, TA100, and TA1535.[1] The results were inconclusive for strain TA104, with some microcolony induction observed at high doses (\geq 250 μ g/plate) in the presence of 20% Aroclor-1254 induced S9 at pH 6.5.[1]

This assay assesses chromosomal damage in cultured human lymphocytes.

Experimental Protocol: Cytokinesis-Block Micronucleus Assay

Principle: The assay measures the presence of micronuclei, which are small, extranuclear bodies containing chromosomal fragments or whole chromosomes that are not incorporated into the daughter nuclei during cell division. Cytochalasin B is used to block cytokinesis, resulting in binucleated cells, which makes the scoring of micronuclei more reliable.

Materials:

- Isolated human lymphocytes
- Cell culture medium (e.g., RPMI-1640)
- Phytohaemagglutinin (PHA) to stimulate lymphocyte division



- Cytochalasin B
- N-Nitrosodicyclohexylamine
- Positive and negative controls
- Fixative solution (e.g., methanol:acetic acid)
- Staining solution (e.g., Giemsa)

Procedure:

- Culture isolated human lymphocytes in the presence of PHA.
- After an appropriate incubation period (e.g., 44 hours), add NDCHA at various concentrations to the cell cultures.
- At the same time or shortly after adding the test compound, add Cytochalasin B to block cytokinesis.
- Incubate the cells for a further period (e.g., 24-28 hours).
- Harvest the cells, treat with a hypotonic solution, and fix them.
- Drop the fixed cells onto microscope slides and stain them.
- Score the frequency of micronuclei in binucleated cells under a microscope.

Results for NDCHA: **N-Nitrosodicyclohexylamine** was found to be weakly genotoxic in the in vitro micronucleus test with isolated human lymphocytes.[1] It induced a significant increase in micronuclei in a dose range of 15-100 μ g/mL (71.4-476.2 μ M).[1]

Carcinogenicity

Robust carcinogenicity data from long-term animal bioassays for **N-Nitrosodicyclohexylamine** are not readily available in the public domain.[3] As mentioned earlier, the National Toxicology Program (NTP) has classified its precursor, dicyclohexylamine nitrite, as an "experimental"



equivocal tumorigenic agent".[1] This suggests that further studies are needed to definitively characterize the carcinogenic potential of NDCHA.

Endocrine Disruption

Recent studies have explored the potential for **N-Nitrosodicyclohexylamine** to interfere with endocrine signaling pathways.

NDCHA has been shown to exhibit anti-androgenic properties by competitively binding to the androgen receptor (AR).

Experimental Protocol: Androgen Receptor Competitive Binding Assay

Principle: This assay determines the ability of a test compound to compete with a radiolabeled androgen (e.g., ³H-dihydrotestosterone) for binding to the androgen receptor. A reduction in the binding of the radiolabeled androgen in the presence of the test compound indicates that the compound binds to the androgen receptor.

Materials:

- Source of androgen receptor (e.g., rat prostate cytosol, recombinant AR)
- Radiolabeled androgen (e.g., [3H]-R1881 or 3H-dihydrotestosterone)
- Unlabeled androgen for determining non-specific binding
- N-Nitrosodicyclohexylamine
- Assay buffer
- Scintillation cocktail and counter

Procedure:

 Prepare a reaction mixture containing the androgen receptor preparation and the radiolabeled androgen.

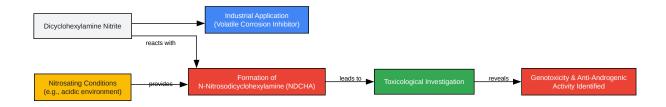


- Add varying concentrations of NDCHA or a known competitor (positive control) to the reaction mixture.
- Incubate the mixture to allow for competitive binding to reach equilibrium.
- Separate the receptor-bound radiolabel from the free radiolabel (e.g., using hydroxylapatite or a filter-based method).
- Quantify the amount of bound radioactivity using liquid scintillation counting.
- Calculate the concentration of NDCHA that inhibits 50% of the specific binding of the radiolabeled androgen (IC₅₀).

Results for NDCHA: Studies have shown that **N-Nitrosodicyclohexylamine** competitively binds to the androgen receptor.

Visualizations

Logical Relationship: From Corrosion Inhibitor to Potential Health Concern

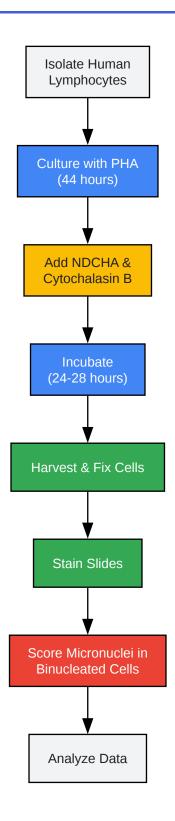


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Caption: The pathway from the industrial use of dicyclohexylamine nitrite to the toxicological concern over NDCHA.

Experimental Workflow: Cytokinesis-Block Micronucleus Assay





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Caption: A simplified workflow for the cytokinesis-block micronucleus assay to assess NDCHA genotoxicity.



Conclusion

The discovery and history of **N-Nitrosodicyclohexylamine** are closely tied to its formation from the industrially relevant compound, dicyclohexylamine nitrite. While not as extensively studied as some other nitrosamines, research has demonstrated its potential for weak genotoxicity and anti-androgenic activity. This technical guide provides a consolidated overview of the available data and experimental methodologies for researchers and professionals working in the fields of toxicology, drug development, and chemical safety. Further research, particularly long-term carcinogenicity bioassays, is warranted to fully elucidate the risk that **N-Nitrosodicyclohexylamine** may pose to human health.

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